18.5-Fold Enantioselective Hydrolysis Advantage in Human Liver Microsomes vs. (R)-Oxazepam Acetate
In a direct head-to-head comparison using racemic oxazepam 3-acetate (rac-OXA) as substrate, esterases in human liver microsomes exhibited extreme enantioselectivity toward the (R)-enantiomer over the (S)-(+)-enantiomer. At 0.05 mg protein equivalent of esterases and 150 nmol rac-OXA per mL incubation mixture, (R)-OXA was hydrolyzed 18.5-fold faster than (S)-OXA by human liver microsomes . When enantiomerically pure substrates were tested, the specific activity of human liver microsomes was 1,980 nmol OXA hydrolyzed/mg microsomal protein/min for (R)-OXA versus only 7 nmol/mg/min for (S)-OXA — a 283-fold difference in intrinsic clearance capacity . This differential is substantially larger than the 6.8-fold (R)-preference reported for the structurally analogous lorazepam 3-acetate in the same experimental system, indicating that the oxazepam acetate scaffold provides greater enantioselective discrimination by human hepatic esterases .
| Evidence Dimension | Rate of enantioselective esterase-mediated hydrolysis in human liver microsomes |
|---|---|
| Target Compound Data | (S)-(+)-OXA: 7 nmol hydrolyzed/mg protein/min; 18.5-fold slower than (R)-OXA in racemic competition |
| Comparator Or Baseline | (R)-(−)-OXA: 1,980 nmol hydrolyzed/mg protein/min; hydrolyzed 18.5-fold faster than (S)-OXA in racemic mixture; (R)-lorazepam acetate: 6.8-fold faster than (S)-lorazepam acetate in human liver microsomes |
| Quantified Difference | 18.5-fold rate difference between enantiomers; 283-fold specific activity difference; 2.7× larger enantioselectivity ratio than lorazepam acetate |
| Conditions | Human liver microsomes; 0.05 mg protein equivalent; 150 nmol rac-OXA per mL; chiral stationary phase HPLC quantification (Yang et al., 1990) |
Why This Matters
A researcher requiring a benzodiazepine acetate prodrug that undergoes slow, predictable hepatic activation should select the (S)-(+)-enantiomer, as its 283-fold lower intrinsic clearance in human liver microsomes relative to (R)-OXA translates to extended half-life and reduced first-pass variability in stereoselective pharmacokinetic studies.
- [1] Yang, S.K., Liu, K. and Guengerich, F.P. (1990) 'Enantioselective hydrolysis of oxazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction', Chirality, 2(3), pp. 150–155. doi:10.1002/chir.530020305. View Source
- [2] Liu, K., Guengerich, F.P. and Yang, S.K. (1991) 'Enantioselective hydrolysis of lorazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction', Drug Metabolism and Disposition, 19(3), pp. 609–613. View Source
